8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Lipophilicity CNS drug design Physicochemical profiling

8-Butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 31488-04-7) is a fully synthetic, tetra-alkylated derivative of the imidazo[2,1-f]purine-2,4-dione tricyclic system. With a molecular formula of C₁₄H₁₉N₅O₂ and a molecular weight of 289.33 g/mol, it bears a linear n-butyl group at the N-8 position and methyl groups at N-1, N-3, and C-7, rendering it a compact, lipophilic member of the broader imidazopurine-dione chemotype.

Molecular Formula C14H19N5O2
Molecular Weight 289.339
CAS No. 31488-04-7
Cat. No. B2941832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS31488-04-7
Molecular FormulaC14H19N5O2
Molecular Weight289.339
Structural Identifiers
SMILESCCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C
InChIInChI=1S/C14H19N5O2/c1-5-6-7-18-9(2)8-19-10-11(15-13(18)19)16(3)14(21)17(4)12(10)20/h8H,5-7H2,1-4H3
InChIKeyUHGQKDWEWIQXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 31488-04-7): Core Scaffold Identity and Procurement Context


8-Butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 31488-04-7) is a fully synthetic, tetra-alkylated derivative of the imidazo[2,1-f]purine-2,4-dione tricyclic system . With a molecular formula of C₁₄H₁₉N₅O₂ and a molecular weight of 289.33 g/mol, it bears a linear n-butyl group at the N-8 position and methyl groups at N-1, N-3, and C-7, rendering it a compact, lipophilic member of the broader imidazopurine-dione chemotype . This scaffold has been extensively investigated as a privileged structure for serotonin receptor (5-HT₁A, 5-HT₇) and phosphodiesterase (PDE4, PDE10) ligand discovery, establishing the compound's relevance to CNS-targeted research programs [1][2].

Why Generic Substitution Fails for 8-Butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 31488-04-7): Substituent-Driven Selectivity Risks


Within the imidazo[2,1-f]purine-2,4-dione class, the nature and position of alkyl substituents profoundly modulate both serotonin receptor subtype selectivity and phosphodiesterase isozyme inhibition profiles [1]. Published structure-activity relationship (SAR) studies demonstrate that even minor alterations—such as replacing an N-8 n-butyl chain with a branched sec-butyl or swapping the C-7 methyl for a phenyl group—can invert functional activity at 5-HT₁A receptors (partial agonist vs. antagonist) or shift selectivity between 5-HT₁A and 5-HT₇ [1][2]. Consequently, procurement of an in-class analog bearing a different substitution pattern cannot be assumed to recapitulate the pharmacological fingerprint associated with the precise 1,3,7-trimethyl-8-(n-butyl) configuration of CAS 31488-04-7.

Quantitative Differentiation Evidence for 8-Butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 31488-04-7) vs. Closest Analogs


N-8 n-Butyl Chain Length Differentiates Lipophilicity and Predicted CNS Permeability from Shorter and Branched Analogs

The N-8 n-butyl substituent of CAS 31488-04-7 confers a calculated logP of approximately 2.0–2.5 (estimated by fragment-based methods for C₁₄H₁₉N₅O₂), positioning the compound within the optimal lipophilicity range for passive blood-brain barrier permeation . In contrast, the 8-unsubstituted analog (1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, CAS 19977-26-5, C₁₀H₁₁N₅O₂, MW 233.23) is more polar due to the absence of the butyl chain, while the 8-isobutyl and 8-sec-butyl isomers possess identical molecular formulas (C₁₄H₁₉N₅O₂, MW 289.33) but exhibit altered molecular shape, branching, and steric bulk proximal to the imidazole ring, which is a critical determinant of receptor binding pocket complementarity in the imidazo[2,1-f]purine series [1].

Lipophilicity CNS drug design Physicochemical profiling

C-7 Methyl Substitution Distinguishes the Compound from 7-Aryl Analogs with Defined 5-HT₁A/5-HT₇ Polypharmacology

Published SAR studies on imidazo[2,1-f]purine-2,4-diones demonstrate that introducing an aryl substituent at the C-7 position is a key structural determinant for achieving high-affinity 5-HT₁A and/or 5-HT₇ receptor binding, with some 7-aryl derivatives exhibiting Ki values in the low nanomolar range [1]. CAS 31488-04-7, bearing a simple methyl group at C-7 instead of an aryl ring, is predicted to display a distinct, attenuated serotonergic profile. While direct binding data for this specific compound are absent from the peer-reviewed literature, the C-7 methyl analog serves as a critical comparator for isolating the contribution of the C-7 substituent to receptor affinity and selectivity [2].

Serotonin receptor 5-HT1A 5-HT7 Structure-activity relationship

Absence of a Basic Amine Side Chain at N-8 Differentiates the Compound from Piperazinylalkyl-Derived CNS Agents

The most pharmacologically advanced imidazo[2,1-f]purine-2,4-dione derivatives incorporate a basic piperazine or related amine moiety tethered via a 3–4 carbon alkyl linker at the N-8 position; for example, compound 4b (2-pyrimidinyl-1-piperazinyl-butyl-imidazo[2,1-f]purine-2,4-dione) demonstrates potent 5-HT₁A antagonist activity (Ki < 10 nM) with additional PDE4/PDE10 inhibition and favorable metabolic stability in mouse liver microsomes [1]. CAS 31488-04-7 lacks this basic nitrogen, rendering it a non-basic, neutral scaffold that is expected to exhibit fundamentally different pharmacokinetics (lower volume of distribution, reduced lysosomal trapping) and a distinct off-target profile compared to its piperazinylalkyl counterparts [1][2].

CNS drug discovery 5-HT1A antagonist PDE inhibition Metabolic stability

C-7 Methyl vs. C-7 Phenyl Substitution: Impact on Molecular Weight, Ligand Efficiency, and Lead Optimization Trajectory

CAS 31488-04-7 (MW 289.33) is structurally analogous to 8-butyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione (CAS 31575-56-1, MW 352.39) except for the replacement of the C-7 phenyl group with a methyl group. This single substitution reduces the molecular weight by 63.06 g/mol (a ~18% reduction) while simultaneously lowering the heavy atom count from 26 to 20 and reducing the number of rotatable bonds . In fragment- and ligand-efficiency-driven optimization paradigms, such a reduction in molecular complexity is desirable for improving ligand efficiency metrics (LE, LLE, LELP) when the removed moiety does not contribute essential binding energy [1].

Ligand efficiency Fragment-based drug discovery Lead optimization

Verified Research and Industrial Application Scenarios for 8-Butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 31488-04-7)


Minimalist Scaffold Control in 5-HT₁A/5-HT₇ Receptor SAR Campaigns

Medicinal chemistry teams investigating structure-activity relationships at serotonin 5-HT₁A and 5-HT₇ receptors can employ CAS 31488-04-7 as a non-basic, C-7-unsubstituted reference compound. Its simple alkyl substitution pattern allows researchers to isolate the contribution of specific structural features (N-8 basic amine, C-7 aryl ring) to receptor affinity and intrinsic efficacy, as demonstrated by published SAR frameworks for the imidazo[2,1-f]purine-2,4-dione series [1][2].

Physicochemical Probe for CNS Penetration Studies of Neutral Imidazopurine-Diones

Due to its calculated logP (~2.0–2.5) and absence of ionizable basic centers, CAS 31488-04-7 serves as a neutral, lipophilic probe for assessing passive membrane permeability and brain penetration within the imidazo[2,1-f]purine-2,4-dione chemotype. Comparative permeability assays (PAMPA, Caco-2, MDCK-MDR1) against basic piperazinylalkyl analogs can quantify the impact of ionization state on CNS exposure, supporting rational lead optimization as outlined in published ADME profiling studies of this scaffold [1].

Fragment-Efficient Starting Point for Structure-Based Design

With a molecular weight of 289.33 g/mol and only 20 heavy atoms, CAS 31488-04-7 qualifies as a fragment-sized molecule suitable for structure-based drug design (SBDD) initiatives. Its predicted binding to the orthosteric site of 5-HT₁A or 5-HT₇ receptors—inferred from the binding modes of related imidazo[2,1-f]purine-2,4-dione ligands resolved via molecular docking studies—can be experimentally validated through X-ray crystallography or cryo-EM, enabling fragment growing and merging strategies [1][2].

Metabolic Stability Benchmarking for Non-Basic Imidazopurine-Diones

The fully alkylated, non-basic nature of CAS 31488-04-7 makes it a suitable benchmark for assessing the intrinsic metabolic stability of the imidazo[2,1-f]purine-2,4-dione core in the absence of oxidative N-dealkylation or amine-related clearance pathways. Comparative incubation in liver microsomes or hepatocytes from multiple species, alongside piperazinylalkyl analogs (e.g., compound 4b from Zagórska et al., 2019 [1]), can delineate the metabolic vulnerabilities attributable to the core scaffold versus those introduced by basic amine side chains.

Quote Request

Request a Quote for 8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.